tert-butyl N-{5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl}carbamate
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Overview
Description
tert-Butyl N-{5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl}carbamate: is a synthetic compound known for its unique structural features and potential applications in various fields of scientific research. The compound consists of a tert-butyl group, a carbamate moiety, and a thiaspiro structure, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable thiaspiro precursor. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired product formation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: Its ability to form stable complexes with biological molecules makes it a valuable tool for biochemical studies .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-{5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl N-[2-(aminomethyl)-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl]carbamate
- tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
- tert-Butyl N-({8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-2-yl}methyl)carbamate
Uniqueness: tert-Butyl N-{5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl}carbamate stands out due to its specific thiaspiro structure and the presence of a tert-butyl carbamate group.
Properties
Molecular Formula |
C13H23NO4S |
---|---|
Molecular Weight |
289.39 g/mol |
IUPAC Name |
tert-butyl N-(5,5-dioxo-5λ6-thiaspiro[3.5]nonan-8-yl)carbamate |
InChI |
InChI=1S/C13H23NO4S/c1-12(2,3)18-11(15)14-10-5-8-19(16,17)13(9-10)6-4-7-13/h10H,4-9H2,1-3H3,(H,14,15) |
InChI Key |
ZXJOUZFCNWJFKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCS(=O)(=O)C2(C1)CCC2 |
Origin of Product |
United States |
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